molecular formula C12H14N4O3 B11794450 Ethyl 3-((2-aminophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate

Ethyl 3-((2-aminophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B11794450
M. Wt: 262.26 g/mol
InChI Key: CAHRGGFZNAUKCK-UHFFFAOYSA-N
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Description

Ethyl 3-((2-aminophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((2-aminophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 2-aminophenol with ethyl 3-bromomethyl-1H-1,2,4-triazole-5-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 2-aminophenol attacks the bromomethyl group of the triazole derivative, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((2-aminophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Hydrolysis can be carried out using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 3-((2-aminophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-((2-aminophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-aminophenoxy)-2-thiophenecarboxylate: A similar compound with a thiophene ring instead of a triazole ring.

    Ethyl 2-amino-4-(4-methoxyphenyl)-3-thiophenecarboxylate: Another related compound with a thiophene ring and a methoxyphenyl group.

Uniqueness

Ethyl 3-((2-aminophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate is unique due to its triazole ring, which imparts specific chemical and biological properties. The presence of the triazole ring can enhance the compound’s stability, reactivity, and potential bioactivity compared to similar compounds with different ring systems.

Biological Activity

Ethyl 3-((2-aminophenoxy)methyl)-1H-1,2,4-triazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a triazole ring and a phenoxy functional group, which are critical for its biological interactions. The molecular formula is C_{13}H_{14N_4O_3 with a molecular weight of approximately 262.26 g/mol. The presence of both the triazole and phenoxy groups enhances its reactivity and interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Its mechanism of action may involve modulation of enzyme or receptor activities, which can lead to various therapeutic effects. Below is a summary of its biological activities:

Activity Type Description
AntimicrobialExhibits activity against various pathogens.
AnticancerDemonstrates cytotoxic effects on cancer cell lines.
AntiangiogenicPotential to inhibit blood vessel formation in tumors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies have shown that it can modulate the activity of enzymes involved in disease processes, particularly those related to cancer progression and microbial resistance .

Case Studies and Research Findings

Several studies have evaluated the efficacy of this compound:

  • Anticancer Activity : A study assessed the compound's cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells. The results indicated that it significantly inhibited cell proliferation in a dose-dependent manner .
  • Antiangiogenic Properties : Another investigation highlighted the compound's ability to inhibit angiogenesis in vitro, suggesting its potential as an anti-cancer therapeutic by preventing tumor vascularization .
  • Antimicrobial Efficacy : The compound has been tested against a range of bacterial strains, showing promising results in inhibiting growth and viability.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

Compound Name Molecular Formula Key Features
Methyl 1H-1,2,4-triazole-3-carboxylateC₆H₆N₄O₂Lacks phenoxy group; simpler structure
Ethyl 5-methyl 1H-triazoleC₇H₈N₄O₂Different substituents on triazole; less complex
2-AminophenolC₆H₇N₃OBasic structure; lacks carboxylate and triazole functionalities

This table illustrates that this compound stands out due to its combination of both triazole and phenoxy functionalities along with an ethyl ester group, potentially enhancing its biological activity compared to simpler analogs.

Properties

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

ethyl 5-[(2-aminophenoxy)methyl]-1H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C12H14N4O3/c1-2-18-12(17)11-14-10(15-16-11)7-19-9-6-4-3-5-8(9)13/h3-6H,2,7,13H2,1H3,(H,14,15,16)

InChI Key

CAHRGGFZNAUKCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=N1)COC2=CC=CC=C2N

Origin of Product

United States

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